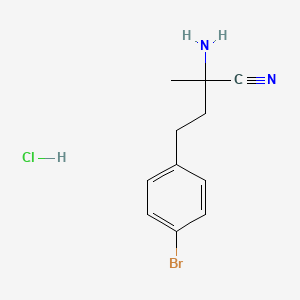
2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride” is an organic compound with the empirical formula C8H12BrClN2 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . Another study reported a simple and efficient method for synthesizing 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles using a catalytic role of recyclable PEG-400 and glycerol .Molecular Structure Analysis
The molecular structure of “2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride” can be represented by the SMILES stringCl.CN(C)c1ccc(Br)cc1N . The molecular weight of the compound is 251.55 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride” are not available, studies on similar compounds suggest potential antimicrobial and anticancer activities . These compounds were evaluated for their in vitro antimicrobial activity and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .Physical And Chemical Properties Analysis
“2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride” is a solid substance . Its molecular weight is 251.55 g/mol . The compound’s InChI key isKMZABQPSJBXZFX-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Stability
2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride is an important synthetic intermediate used in the development of therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. Its synthesis involves the Co(II) catalyzed reduction or a modified Staudinger reduction, yielding the product in significant yields. The hydrochloride salt form is preferred for storage due to its stability at room temperature (Capon et al., 2020).
Pharmacological Activity
The compound is a precursor to pharmacologically active substances, particularly in the realm of γ-aminobutyric acid (GABA) derivatives, which are significant in medical practice for their nootropic and myorelaxant properties. The versatility in synthesizing such derivatives underscores the compound's utility in creating potent pharmacological agents (Vasil'eva et al., 2016).
Structural and Mechanistic Studies
The compound's derivatives have been studied for their structural and mechanistic insights, contributing to the broader understanding of chemical reactions and interactions essential for drug development. Such studies provide a foundation for designing more effective and targeted therapeutic agents by elucidating the underlying chemical processes (Sedlák et al., 2002).
Anticancer Research
Derivatives of 2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride have been explored for their potential as anticancer drugs, with studies focusing on their synthesis, structural characterization, and in vitro cytotoxicity. These efforts highlight the compound's role in developing new therapeutic strategies against cancer, showcasing its significance in medicinal chemistry (Basu Baul et al., 2009).
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-2-methylbutanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.ClH/c1-11(14,8-13)7-6-9-2-4-10(12)5-3-9;/h2-5H,6-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIYKZMCWLJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Br)(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

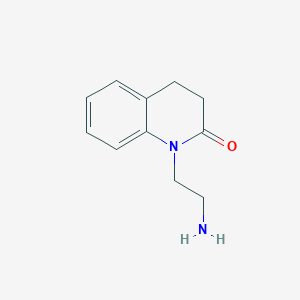
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)
![2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829853.png)
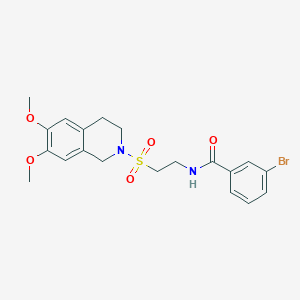
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)
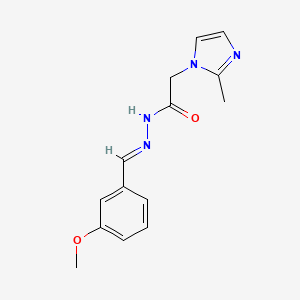

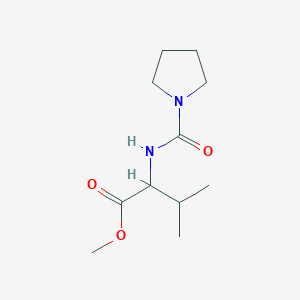
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)
